2-acetylthiamine pyrophosphate
2-acetylthiamine pyrophosphate
Brand Name:
Vulcanchem
CAS No.:
104114-88-7
VCID:
VC0009895
InChI:
InChI=1S/C14H20N4O9P2S.ClH/c1-9-12(30-8-18(9)6-11-5-16-10(2)17-14(11)15)3-4-25-13(19)7-26-29(23,24)27-28(20,21)22;/h5,8H,3-4,6-7H2,1-2H3,(H4-,15,16,17,20,21,22,23,24);1H
SMILES:
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)COP(=O)(O)OP(=O)(O)O.[Cl-]
Molecular Formula:
C14H21ClN4O9P2S
Molecular Weight:
518.8 g/mol
2-acetylthiamine pyrophosphate
CAS No.: 104114-88-7
Main Products
VCID: VC0009895
Molecular Formula: C14H21ClN4O9P2S
Molecular Weight: 518.8 g/mol
CAS No. | 104114-88-7 |
---|---|
Product Name | 2-acetylthiamine pyrophosphate |
Molecular Formula | C14H21ClN4O9P2S |
Molecular Weight | 518.8 g/mol |
IUPAC Name | 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl 2-[hydroxy(phosphonooxy)phosphoryl]oxyacetate;chloride |
Standard InChI | InChI=1S/C14H20N4O9P2S.ClH/c1-9-12(30-8-18(9)6-11-5-16-10(2)17-14(11)15)3-4-25-13(19)7-26-29(23,24)27-28(20,21)22;/h5,8H,3-4,6-7H2,1-2H3,(H4-,15,16,17,20,21,22,23,24);1H |
Standard InChIKey | FCISWEMZFAELCQ-UHFFFAOYSA-N |
SMILES | CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)COP(=O)(O)OP(=O)(O)O.[Cl-] |
Canonical SMILES | CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)COP(=O)(O)OP(=O)(O)O.[Cl-] |
Synonyms | 2-acetylthiamin pyrophosphate 2-acetylthiamine pyrophosphate acetylthiamine diphosphate AcThDP |
PubChem Compound | 147057 |
Last Modified | Nov 11 2021 |
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